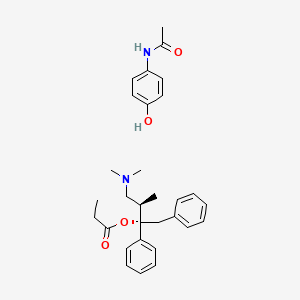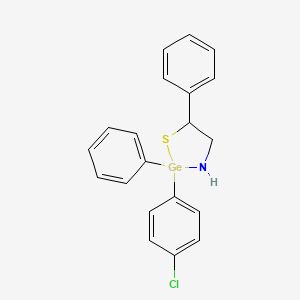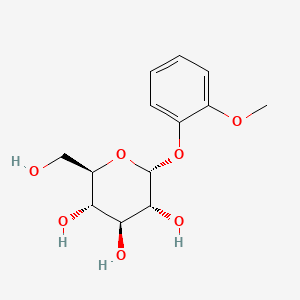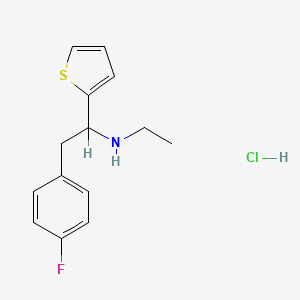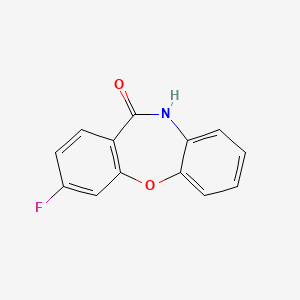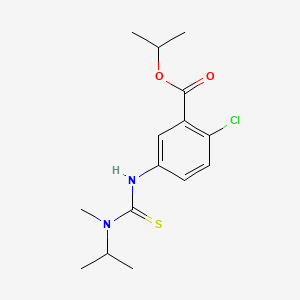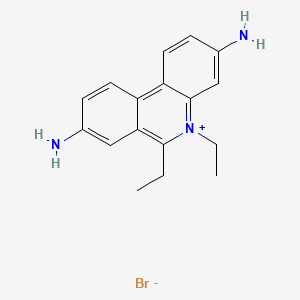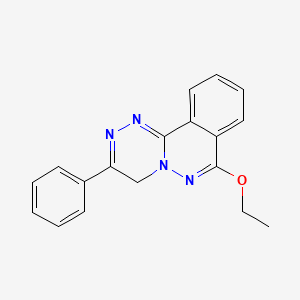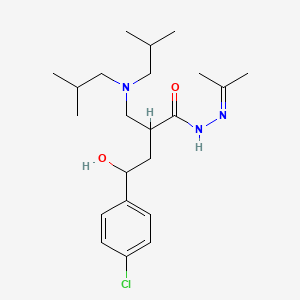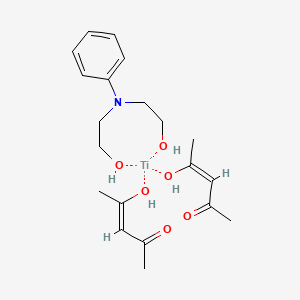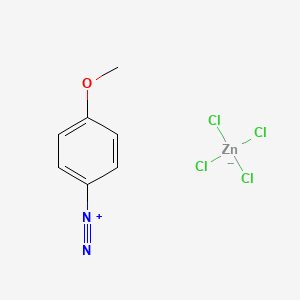
4-methoxybenzenediazonium;tetrachlorozinc(2-)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methoxybenzenediazonium;tetrachlorozinc(2-) is a diazonium compound that features a methoxy group attached to the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes. The tetrachlorozinc(2-) part of the compound indicates the presence of zinc coordinated with four chloride ions, which plays a role in stabilizing the diazonium ion.
准备方法
Synthetic Routes and Reaction Conditions
4-Methoxybenzenediazonium;tetrachlorozinc(2-) can be synthesized through the diazotization of 4-methoxyaniline. The process involves the reaction of 4-methoxyaniline with sodium nitrite in the presence of hydrochloric acid at low temperatures to form the diazonium salt. The reaction is typically carried out at temperatures below 5°C to prevent decomposition of the diazonium ion.
Industrial Production Methods
In an industrial setting, the synthesis of 4-methoxybenzenediazonium;tetrachlorozinc(2-) is scaled up by using larger quantities of the reactants and maintaining stringent temperature controls. The diazonium salt is then stabilized by the addition of zinc chloride, forming the tetrachlorozinc(2-) complex. This stabilization is crucial for the safe handling and storage of the compound.
化学反应分析
Types of Reactions
4-Methoxybenzenediazonium;tetrachlorozinc(2-) undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and cyanides.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding arylamine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include potassium iodide, copper(I) chloride, and sodium hydroxide. These reactions are typically carried out in aqueous solutions at low temperatures.
Coupling Reactions: Phenols and aromatic amines are used as coupling partners, often in the presence of a base such as sodium acetate.
Reduction Reactions: Reducing agents like sodium sulfite or stannous chloride are used under acidic conditions.
Major Products Formed
Substitution Reactions: Products include 4-methoxyiodobenzene, 4-methoxychlorobenzene, and 4-methoxybenzonitrile.
Coupling Reactions: Azo compounds such as 4-methoxyazobenzene are formed.
Reduction Reactions: The primary product is 4-methoxyaniline.
科学研究应用
4-Methoxybenzenediazonium;tetrachlorozinc(2-) has several applications in scientific research:
Chemistry: Used in the synthesis of azo dyes and other aromatic compounds.
Biology: Employed in labeling and detection of biomolecules through azo coupling reactions.
Medicine: Investigated for potential use in drug development and as intermediates in pharmaceutical synthesis.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 4-methoxybenzenediazonium;tetrachlorozinc(2-) involves the formation of reactive intermediates that can undergo various chemical transformations. The diazonium group is highly reactive and can be displaced by nucleophiles, leading to the formation of substituted aromatic compounds. In coupling reactions, the diazonium ion reacts with electron-rich aromatic compounds to form azo bonds, resulting in the formation of azo compounds.
相似化合物的比较
4-Methoxybenzenediazonium;tetrachlorozinc(2-) can be compared with other diazonium compounds such as:
- 4-Nitrobenzenediazonium;tetrachlorozinc(2-)
- 4-Chlorobenzenediazonium;tetrachlorozinc(2-)
- 4-Methylbenzenediazonium;tetrachlorozinc(2-)
Uniqueness
The presence of the methoxy group in 4-methoxybenzenediazonium;tetrachlorozinc(2-) imparts unique electronic properties, making it more reactive in certain coupling reactions compared to its nitro, chloro, and methyl counterparts. This reactivity is particularly useful in the synthesis of specific azo compounds and other aromatic derivatives.
属性
CAS 编号 |
15348-66-0 |
|---|---|
分子式 |
C7H7Cl4N2OZn- |
分子量 |
342.3 g/mol |
IUPAC 名称 |
4-methoxybenzenediazonium;tetrachlorozinc(2-) |
InChI |
InChI=1S/C7H7N2O.4ClH.Zn/c1-10-7-4-2-6(9-8)3-5-7;;;;;/h2-5H,1H3;4*1H;/q+1;;;;;+2/p-4 |
InChI 键 |
JYPLZHWXCRPCII-UHFFFAOYSA-J |
规范 SMILES |
COC1=CC=C(C=C1)[N+]#N.Cl[Zn-2](Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


